molecular formula C11H8F3N B1354291 8-Methyl-5-(trifluoromethyl)quinoline CAS No. 868668-58-0

8-Methyl-5-(trifluoromethyl)quinoline

Cat. No. B1354291
M. Wt: 211.18 g/mol
InChI Key: MHMJNBHDCKQLKY-UHFFFAOYSA-N
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Description

8-Methyl-5-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H8F3N . It has a molecular weight of 211.18 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI string of 8-Methyl-5-(trifluoromethyl)quinoline is InChI=1S/C11H8F3N/c1-7-4-5-9 (11 (12,13)14)8-3-2-6-15-10 (7)8/h2-6H,1H3 . The Canonical SMILES is CC1=C2C (=C (C=C1)C (F) (F)F)C=CC=N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-5-(trifluoromethyl)quinoline include a molecular weight of 211.18 g/mol, an exact mass of 211.06088375 g/mol, and a monoisotopic mass of 211.06088375 g/mol . The compound has a topological polar surface area of 12.9 Ų and a heavy atom count of 15 .

Scientific Research Applications

Antimalarial Applications

8-Methyl-5-(trifluoromethyl)quinoline and its analogues have been explored for antimalarial properties. For instance, certain analogues of this compound have demonstrated significant suppressive and prophylactic antimalarial activity, with some showing higher activity and lower toxicity than their parent compounds (Lamontagne, Blumbergs, & Smith, 1989).

Antimicrobial Activities

Some derivatives of 8-Methyl-5-(trifluoromethyl)quinoline have been synthesized for potential antimicrobial applications. These derivatives have been screened for antibacterial and antifungal activities, showing promising results in inhibiting the growth of various microbial strains (Holla et al., 2006).

Anti-Breast Cancer Activities

Research has also been conducted on substituted quinolines for their potential use in treating breast cancer. Various quinoline derivatives have been synthesized and evaluated, with some showing significant efficacy in inhibiting breast cancer cell viability (Shi et al., 2008).

Synthesis and Characterization in Chemistry

The synthesis and characterization of various 8-Methyl-5-(trifluoromethyl)quinoline derivatives, such as substituted 1,2,3-triazoles, have been studied. These compounds were characterized using techniques like IR, NMR, and mass spectral data and were evaluated for their antimicrobial activity (Holla et al., 2005).

Interaction with Other Compounds

The interaction of N-methyl 8-hydroxy quinoline methyl sulphate, a derivative of quinoline, with other compounds like sepiolite has been investigated for potential applications such as sunburn protection (Hoyo, Rives, & Vicente, 1993).

Metabolism and Drug Development

Studies on the metabolism of 8-aminoquinoline antimalarial agents and their derivatives have been conducted, providing valuable information for the development of new drugs (Idowu, Peggins, Brewer, & Kelley, 1995).

Safety And Hazards

The safety data sheet for 8-Methyl-5-(trifluoromethyl)quinoline indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

8-methyl-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJNBHDCKQLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470122
Record name 8-methyl-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5-(trifluoromethyl)quinoline

CAS RN

868668-58-0
Record name 8-methyl-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Evans, P Hogg, R Grigg, M Nurnabi, J Hinsley… - Tetrahedron, 2005 - Elsevier
Cyclopalladated, phosphine free, 8-methyl quinoline based complexes () are excellent catalysts for the Heck vinylation of aryl iodides and bromides with turnover numbers of greater …
Number of citations: 60 www.sciencedirect.com
VG Landge, MK Sahoo, SP Midya, G Jaiswal… - Dalton …, 2015 - pubs.rsc.org
The first example of ligand-enabled C(sp3)-alkynylation of 8-methylquinoline is reported. The reaction is catalysed by well-defined Pd(II) complexes. The present C(sp3)-alkynylation …
Number of citations: 24 pubs.rsc.org
VG Landge - 2018 - dspace.ncl.res.in
Scientific and Innovative Research (AcSIR), New Delhi, for the award of degree of Doctor of Philosophy in Chemical Sciences is the outcome of experimental investigations carried out …
Number of citations: 0 dspace.ncl.res.in

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